
Amino(imino)methanesulfonic acid
Overview
Description
Amino(imino)methanesulfonic acid, also known as formamidinosulfonic acid, is a chemical compound with the molecular formula CH4N2O3S. It is characterized by the presence of both amino and imino groups attached to a methanesulfonic acid moiety. This compound is known for its white to off-white solid appearance and has a melting point of 132-134°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino(imino)methanesulfonic acid can be synthesized through various methods. One common approach involves the reaction of thiourea with hydrogen peroxide in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Amino(imino)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The compound can participate in substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted methanesulfonic acid compounds .
Scientific Research Applications
Chemical Synthesis
1. Organic Synthesis:
AIMSA serves as a versatile reagent in organic synthesis. It is utilized to create various chemical compounds due to its unique functional groups that facilitate reactions such as alkylation and esterification. The compound's high solubility and stability make it an excellent choice for reactions requiring a strong acid catalyst .
2. Intermediate in Drug Synthesis:
AIMSA is a key intermediate in the synthesis of quinolone antibiotics. For instance, it is involved in the preparation of 4-aminomethyl-3-alkoxyiminopyrrolidine methanesulfonate, which is crucial for developing several pharmaceutical agents . This pathway not only enhances yield but also reduces production costs, making the synthesis more economically viable.
Biochemical Applications
1. Buffering Agent:
AIMSA is employed as a buffering agent in biochemical assays and cell culture media. Its ability to maintain stable pH levels is critical in experiments where enzymatic activity is pH-dependent. The compound's buffering capacity ensures optimal conditions for various biochemical reactions, thereby improving reproducibility and accuracy .
2. Research in Enzyme Activity:
In enzymology, AIMSA can influence enzyme kinetics by stabilizing enzyme-substrate complexes. This property aids researchers in studying enzyme mechanisms and developing inhibitors or activators for therapeutic purposes .
Pharmaceutical Applications
1. Drug Formulation:
The compound's solubility characteristics allow it to be incorporated into drug formulations effectively. AIMSA can enhance the bioavailability of certain drugs by improving their solubility and stability in aqueous environments .
2. Potential Antimicrobial Properties:
Recent studies suggest that AIMSA may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against specific bacterial strains is currently under investigation, which could lead to novel treatments for infections .
Summary Table of Applications
Application Area | Specific Use | Benefits |
---|---|---|
Chemical Synthesis | Reagent for organic reactions | High stability and solubility |
Drug Synthesis | Intermediate for quinolone antibiotics | Cost-effective production |
Biochemical Research | Buffering agent in assays | Maintains stable pH for enzymatic reactions |
Pharmaceutical Formulation | Enhances drug solubility | Improves bioavailability |
Antimicrobial Research | Potential antimicrobial properties | New treatment avenues for infections |
Case Studies
Case Study 1: Synthesis of Quinolone Antibiotics
Research indicates that AIMSA plays a vital role in synthesizing quinolone antibiotics through a streamlined process that reduces the number of synthetic steps required, thus enhancing overall yield and efficiency .
Case Study 2: Buffering Capacity in Cell Cultures
In a study assessing various buffering agents, AIMSA demonstrated superior performance in maintaining pH stability over extended periods compared to traditional buffers, leading to improved cell viability and experimental outcomes .
Mechanism of Action
The mechanism of action of amino(imino)methanesulfonic acid involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of target molecules .
Comparison with Similar Compounds
Methanesulfonic acid: Lacks the amino and imino groups, making it less versatile in certain reactions.
Thiourea: Contains similar functional groups but differs in its overall structure and reactivity.
Formamidinesulfonic acid: Another name for amino(imino)methanesulfonic acid, highlighting its structural similarity.
Uniqueness: this compound is unique due to its dual functional groups (amino and imino) attached to a sulfonic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in various scientific and industrial applications .
Biological Activity
Amino(imino)methanesulfonic acid (AIMSA) is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a sulfonamide functional group, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 174.17 g/mol. The presence of multiple amino groups enhances its interaction potential with various biological targets, making it a subject of interest in pharmaceutical research .
The biological activity of AIMSA primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to various physiological effects. The precise pathways through which AIMSA exerts its effects are still under investigation, but initial studies suggest involvement in metabolic processes and potential neuroprotective roles .
Biological Activities
Research has highlighted several biological activities associated with AIMSA:
- Antimicrobial Activity : AIMSA has shown potential antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary studies suggest that AIMSA may protect neuronal cells from oxidative stress and neurotoxic agents, which could be beneficial in neurodegenerative diseases .
- Metabolic Modulation : AIMSA may influence metabolic pathways, particularly those related to amino acid metabolism, which could have implications for metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of AIMSA:
- Antimicrobial Efficacy : A study demonstrated that AIMSA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Neuroprotective Mechanisms : In vitro experiments showed that AIMSA could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic compounds. This effect was attributed to the compound's ability to modulate glutamate levels and enhance cellular antioxidant defenses .
- Metabolic Pathway Analysis : Research involving metabolic profiling indicated that treatment with AIMSA altered the levels of key metabolites involved in one-carbon metabolism, suggesting a role in cellular energy homeostasis .
Comparative Data Table
The following table summarizes the biological activities and mechanisms reported for AIMSA compared to similar compounds:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial, Neuroprotective | Enzyme inhibition, Receptor modulation |
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate | Antimicrobial, Antitumor | Enzyme inhibition |
BMAA (β-N-methylamino-L-alanine) | Neurotoxic | Protein misincorporation |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying amino(imino)methanesulfonic acid in protein hydrolysates?
this compound is typically quantified using hydrolysis with 4 N methanesulfonic acid containing 0.2% tryptamine at 115°C under vacuum for 22–72 hours, followed by neutralization with 3.5 M NaOH. The hydrolysates are analyzed via automated amino acid analyzers (e.g., Beckman model 6300) or HPLC with external standardization . For tryptophan recovery, sulfonic acid hydrolysis is preferred over HCl due to reduced degradation .
Q. How does the solubility of this compound influence experimental design?
The compound exhibits high solubility in aqueous solutions (110 g/L at 25°C), enabling its use in buffered systems for hydrolysis or derivatization. However, its decomposition at 132–134°C necessitates controlled heating during reactions. Researchers should avoid prolonged exposure to temperatures >130°C to prevent degradation .
Q. What validated chromatographic techniques are recommended for purity assessment?
Reverse-phase HPLC with UV detection is widely used, as described for structurally related sulfonic acids. Optimal conditions include a C18 column, mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), and external standard calibration. Method validation parameters (linearity: R² > 0.99; precision: RSD < 2%) ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in amino acid recovery when using different hydrolysis protocols?
Discrepancies arise from variable hydrolysis durations (e.g., 22 vs. 72 hours) and acid concentrations. For sulfur-containing amino acids, performic acid pre-treatment improves recovery, while methanesulfonic acid optimizes tryptophan stability. A nested experimental design comparing hydrolysis times (22, 48, 72 hours) and acid types (HCl vs. sulfonic acids) can identify optimal conditions .
Q. What factors influence impurity formation during API synthesis involving this compound?
Key factors include reaction temperature, acid concentration (e.g., methanesulfonic acid), and solvent ratios. Kinetic modeling of diastereomer formation reveals that methanesulfonic acid concentration and temperature interactions are critical. Automated DoE (Design of Experiment) platforms enable rapid screening of these parameters to minimize impurities like diastereomer 4, a Critical Quality Attribute (CQA) .
Q. How can derivatization strategies improve tryptophan quantification in complex matrices?
Pre-column derivatization with DABS-Cl (dimethylaminoazobenzenesulfonyl chloride) enhances sensitivity for imino acids (e.g., proline) and tryptophan. Combine this with sulfonic acid hydrolysis to stabilize tryptophan, achieving detection limits <1 pmol/μL. Validate recovery rates using internal standards (e.g., γ-aminobutyric acid) to correct for matrix effects .
Q. What methodologies optimize reaction conditions for synthesizing this compound derivatives?
Use kinetic modeling and high-throughput DoE to identify optimal parameters (e.g., pH, catalyst load). For example, methanesulfonic acid salts of taxol derivatives improve solubility (>10 mg/mL) while maintaining bioactivity. Reaction monitoring via LC-MS ensures real-time tracking of intermediates and byproducts .
Properties
IUPAC Name |
amino(imino)methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPRFYAPABFRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152115 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184-90-3 | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, aminoimino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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